molecular formula C21H18N2O4S B2689683 6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate CAS No. 1321931-94-5

6-(((4,6-dimethylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl cinnamate

Cat. No.: B2689683
CAS No.: 1321931-94-5
M. Wt: 394.45
InChI Key: MLQAACSZBFMCIB-CMDGGOBGSA-N
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Description

The compound seems to be a complex organic molecule that contains a pyran ring and a pyrimidine ring . It’s likely that this compound has biological activity, given the presence of these functional groups, which are common in many bioactive compounds.


Synthesis Analysis

While specific synthesis methods for this compound were not found, there are general methods for synthesizing pyrimidine derivatives . These methods often involve the reaction of amidines with other compounds to form the pyrimidine ring .


Molecular Structure Analysis

The molecular structure of this compound likely involves a pyran ring attached to a pyrimidine ring via a thioether linkage . The pyrimidine ring is substituted with two methyl groups .

Scientific Research Applications

Synthesis and Chemical Characterization

  • The synthesis of related compounds, specifically pyrimidine-linked heterocyclics, involves microwave irradiative cyclocondensation, highlighting the chemical versatility and potential for creating compounds with varied biological activities. These compounds were evaluated for their insecticidal and antibacterial potential, underscoring the method's effectiveness in generating biologically active molecules (Deohate & Palaspagar, 2020).

Antibacterial and Antifungal Applications

  • Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for use as antibacterial agents, demonstrating the potential of pyrimidine derivatives in antimicrobial applications (Azab, Youssef, & El-Bordany, 2013).
  • Synthesis and in vitro antimicrobial evaluation of hydrazone derivatives bearing pyrimidinyl and pyrazolyl moieties indicate their efficacy against various bacterial strains, further illustrating the antimicrobial potential of such compounds (Kamal et al., 2015).

Anticancer Research

  • Research into pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents underscores the relevance of pyrimidine derivatives in the development of new therapeutic agents for cancer and inflammation (Rahmouni et al., 2016).

Other Biological Activities

  • The exploration of sulfonylurea derivatives of pyrazoles for antidiabetic activity highlights the broader pharmacological applications of pyrimidine-related compounds, including their potential use in managing diabetes (Soliman, 1979).
  • Pyranyl-substituted cinnamates have been synthesized and investigated for their antifungal and plant growth inhibitory activities, demonstrating the agricultural applications of such chemicals (Zhu, MAJIKINA, & Tawata, 2001).

Future Directions

The future directions for research on this compound could involve further exploration of its biological activity, such as its potential inhibitory activity against human sirtuin 2 . Additionally, the development of new synthesis methods for this and similar compounds could be a valuable area of research .

Properties

IUPAC Name

[6-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] (E)-3-phenylprop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O4S/c1-14-10-15(2)23-21(22-14)28-13-17-11-18(24)19(12-26-17)27-20(25)9-8-16-6-4-3-5-7-16/h3-12H,13H2,1-2H3/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQAACSZBFMCIB-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C=CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)/C=C/C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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